![molecular formula C9H10ClNO2 B3145511 Ethyl 6-chloro-4-methylpyridine-3-carboxylate CAS No. 57591-95-4](/img/structure/B3145511.png)
Ethyl 6-chloro-4-methylpyridine-3-carboxylate
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 6-chloro-4-methylpyridine-3-carboxylate are not detailed in the available sources, similar compounds have been used in various chemical reactions . For instance, Methyl 6-chloropyridine-3-carboxylate has been used to synthesize fluoro substituted 6-phenylnicotinamide .Scientific Research Applications
Reaction Pathways and Derivatives
Ethyl 6-chloro-4-methylpyridine-3-carboxylate is a versatile compound in organic chemistry, primarily used as a precursor in the synthesis of a wide range of chemical compounds. One significant application involves its reaction with ammonia and primary amines, leading to the production of 6-substituted 3-alkyl(aryl)-1-methyl-1,2-dihydropyrrolo[3,4-c]pyridin-7-ones. These reactions showcase the compound's utility in synthesizing complex heterocyclic structures, which are essential in various chemical and pharmaceutical research areas (Nadzhafova, 2002).
Synthesis of Anticancer Agents
Ethyl 6-chloro-4-methylpyridine-3-carboxylate has also been utilized in the synthesis of potential anticancer agents. Through hydrolysis and subsequent reactions, researchers have developed a series of compounds tested for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. This demonstrates the compound's role in advancing cancer research and the development of new therapeutic agents (Temple et al., 1983).
Catalyzed Annulation Reactions
Another important application is in catalyzed annulation reactions. Ethyl 6-chloro-4-methylpyridine-3-carboxylate has been used in [4+2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. These reactions are significant for synthesizing complex molecules with potential applications in pharmaceuticals and materials science, demonstrating the compound's versatility and importance in synthetic organic chemistry (Zhu et al., 2003).
Antibacterial Agents
Research on ethyl 6-chloro-4-methylpyridine-3-carboxylate extends into the development of antibacterial agents. Compounds synthesized from ethyl 6-chloro-4-methylpyridine-3-carboxylate have been evaluated for their antibacterial activity, contributing valuable insights into the search for new antibacterial drugs and therapies. This underscores the compound's potential impact on addressing antibiotic resistance and developing new antimicrobial strategies (Egawa et al., 1984).
Safety and Hazards
properties
IUPAC Name |
ethyl 6-chloro-4-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGZDIKIHNPBKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193280 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001193280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-methylpyridine-3-carboxylate | |
CAS RN |
57591-95-4 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57591-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001193280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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